molecular formula C9H12ClFSi B117086 (4-Chloro-2-fluorophenyl)(trimethyl)silane CAS No. 153357-87-0

(4-Chloro-2-fluorophenyl)(trimethyl)silane

Cat. No. B117086
CAS RN: 153357-87-0
M. Wt: 202.73 g/mol
InChI Key: TYARRMRNBUMCJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(4-Chloro-2-fluorophenyl)(trimethyl)silane” consists of a phenyl ring substituted with chlorine and fluorine atoms, and a silicon atom substituted with three methyl groups.


Chemical Reactions Analysis

Chlorosilanes, including trimethylsilyl chloride, react with water to produce hydrogen chloride, giving siloxanes . This reaction could be relevant to “this compound”, although specific reactions involving this compound are not documented.

Scientific Research Applications

(1) Synthesis and Silylation Reactions (4-Chloro-2-fluorophenyl)(trimethyl)silane and its derivatives are extensively used in the synthesis of various organosilicon compounds. A direct synthesis route from aromatic fluorides, including 1-bromo-3-chloro-5-fluorobenzene, demonstrates the compound's versatility in substitution reactions (Grecian, Hadida, & Warren, 2005). Furthermore, trimethyl(2,4,6-trimethoxyphenyl)silanes serve as reagents in the selective cleavage of protecting groups and exhibit potential in silylation reactions under mild conditions, demonstrating both chemo- and regioselectivity (Popp et al., 2007).

(2) Cross-Coupling and Catalytic Reactions Aryl(trialkyl)silanes, including this compound derivatives, are recognized for their stability and ease of accessibility, making them ideal for cross-coupling reactions. A novel palladium/copper catalytic system facilitates the cross-coupling of aryl silanes with aryl bromides, widening the scope for synthesizing complex organic molecules (Komiyama et al., 2018).

(3) Material Science and Surface Treatments Organosilicon compounds like this compound play a crucial role in material science, especially in the treatment and modification of surfaces. For instance, organo-functional silanes are used in wood treatment, enhancing properties such as dimensional stability, durability, and hydrophobation (Mai & Militz, 2004). Additionally, chitosan-silane hybrid materials, prepared using various silanes including trimethylethoxysilane, contribute to the development of thin films with controlled thickness and morphology, applicable in numerous industrial and scientific fields (Spirk et al., 2013).

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClFSi/c1-12(2,3)9-5-4-7(10)6-8(9)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYARRMRNBUMCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539780
Record name (4-Chloro-2-fluorophenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153357-87-0
Record name (4-Chloro-2-fluorophenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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